4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
Isoxazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that contains several functional groups including an isoxazole ring, a thiophene ring, and a thiazepane ring . These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The isoxazole ring, thiophene ring, and thiazepane ring would contribute to the overall structure and properties of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. The isoxazole ring, for example, can undergo various reactions such as cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the isoxazole ring could contribute to its reactivity .Scientific Research Applications
Synthesis and Anticancer Evaluation
A series of new isoxazolyl, triazolyl, and phenyl-based derivatives were synthesized to explore their anticancer potential. These compounds underwent in vitro cytotoxicity screening against different human cancer cell lines, including liver, colon, cervical, and breast cancer cells. Two compounds demonstrated potent and selective cytotoxic agents against cervical and breast cancer cell lines, highlighting the potential of these derivatives for further studies in anticancer therapies (Othman et al., 2019).
Antimicrobial and Antifungal Agents
Isoxazole and related compounds have been synthesized and evaluated for their antibacterial and antifungal activities. These studies aim to discover new drug leads with potential applications in treating bacterial and fungal infections. The synthesized compounds showed promising antibacterial and antifungal activity, indicating their potential as new antimicrobial agents (Sanjeeva et al., 2022).
Novel Bioactivation Pathway Exploration
Research has also focused on elucidating the bioactivation pathways of isoxazole rings in human liver microsomes. These studies contribute to a deeper understanding of the metabolic processes involving isoxazole-containing compounds and their potential implications for drug development and safety assessments (Yu et al., 2011).
Synthesis and Characterization for Biological Activity
Further studies involve the synthesis and spectral characterization of novel isoxazole and related derivatives, with investigations into their structural properties using techniques like density functional theory. These compounds have been analyzed for their antibacterial activity, providing insights into their potential pharmaceutical applications (Shahana & Yardily, 2020).
Allosteric Metabotropic Glutamate Receptor Antagonists
Isoxazolopyridone derivatives have been identified as allosteric antagonists of metabotropic glutamate receptor 7 (mGluR7), presenting a new class of compounds for exploring central nervous system functions. These findings are significant for understanding the roles of mGluR7 in neurological disorders and developing targeted therapies (Suzuki et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been synthesized through [3+2] cycloaddition of tosylmethyl isocyanide (tosmic) and styrylisoxazoles . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have been associated with a wide range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
1,2-oxazol-5-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-13(10-3-5-14-17-10)15-6-4-12(19-9-7-15)11-2-1-8-18-11/h1-3,5,8,12H,4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMHURDGQCIFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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